molecular formula C24H19N3O B14393318 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one CAS No. 88514-39-0

3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one

Cat. No.: B14393318
CAS No.: 88514-39-0
M. Wt: 365.4 g/mol
InChI Key: QSXHHHDQZMIETR-UHFFFAOYSA-N
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Description

3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, an indole moiety, and a 4-methylphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(4-methylphenyl)-1H-indole-3-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors to exert anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-methylphenyl group and the specific arrangement of the indole and quinazolinone moieties make 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one unique. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

88514-39-0

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

3-[[2-(4-methylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H19N3O/c1-16-10-12-17(13-11-16)23-20(18-6-2-5-9-22(18)26-23)14-27-15-25-21-8-4-3-7-19(21)24(27)28/h2-13,15,26H,14H2,1H3

InChI Key

QSXHHHDQZMIETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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